molecular formula C17H18F3NO B1211875 Fluoxetine CAS No. 54910-89-3

Fluoxetine

Cat. No. B1211875
CAS RN: 54910-89-3
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-UHFFFAOYSA-N
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Description

Fluoxetine, also known by the brand name Prozac, is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). It works by increasing the activity of a chemical called serotonin in the brain .


Synthesis Analysis

Fluoxetine has been synthesized in several steps with a significant overall yield. The synthesis process involves complex chemical reactions .


Molecular Structure Analysis

Fluoxetine has a molecular formula of C17H18F3NO. It consists of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group .


Chemical Reactions Analysis

Fluoxetine’s chemical reactions involve complex processes. It is metabolized by the cytochrome P450 enzyme (CYP2D6) into its active metabolite, norfluoxetine .


Physical And Chemical Properties Analysis

Fluoxetine has a molecular weight of 309.33 g/mol. It has minimal activity on noradrenergic reuptake .

Scientific Research Applications

Treatment of Major Depressive Disorder (MDD)

Fluoxetine, as a Selective Serotonin Re-uptake Inhibitor (SSRI), is primarily used for the treatment of MDD. It has been shown to be effective from the first week of therapy, offering a favorable safety profile that enhances patient compliance . Its efficacy is comparable to older antidepressants but with fewer side effects, making it a first-line treatment option.

Obsessive-Compulsive Disorder (OCD)

Clinical trials have demonstrated Fluoxetine’s effectiveness in treating OCD. It is as effective as chlomipramine, a previously established treatment, but with a better side effect profile. This makes Fluoxetine a viable option for long-term management of OCD symptoms .

Bulimia Nervosa

Fluoxetine is approved for the treatment of bulimia nervosa and has been shown to be as effective as other treatments. It helps reduce binge-eating and purging behaviors, and patients are less likely to drop out of treatment due to its tolerability .

Cognitive Decline in Alzheimer’s Disease

Emerging research suggests that Fluoxetine may have therapeutic potential in addressing cognitive decline in Alzheimer’s Disease (AD). It appears to promote neurogenesis and enhance synaptic plasticity, potentially decreasing Aβ pathology and increasing brain-derived neurotrophic factor (BDNF) levels. These findings indicate a promising avenue for Fluoxetine in neurodegenerative disease management .

Premenstrual Dysphoric Disorder (PMDD)

Fluoxetine is one of the few SSRIs indicated for the treatment of PMDD. It helps alleviate mood swings, irritability, and other emotional symptoms associated with PMDD, improving the quality of life for affected individuals.

Mechanism of Action

Target of Action

Fluoxetine, a second-generation antidepressant, is categorized as a selective serotonin reuptake inhibitor (SSRI) . Its primary target is the serotonin transporter (SERT) protein, which transports serotonin between neurons . By targeting SERT, fluoxetine increases overall levels of serotonin in the body .

Mode of Action

Fluoxetine interacts with its target by inhibiting serotonin reuptake in the synapse. It binds to the reuptake pump on the neuronal membrane, thereby blocking serotonin’s reabsorption . This action increases serotonin availability and enhances neurotransmission .

Biochemical Pathways

The increased serotonin availability affects various biochemical pathways. For instance, it has been suggested that fluoxetine may interact with additional targets in the brain during therapeutic treatment for major depression . Moreover, fluoxetine has been found to regulate the expression of neurotrophic/growth factors and glucose metabolism in astrocytes .

Pharmacokinetics

Fluoxetine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a bioavailability of 60-80% , and its protein binding is around 94-95% . Fluoxetine is mainly metabolized in the liver, predominantly through CYP2D6 . The elimination half-life of fluoxetine is 1-3 days (acute) and 4-6 days (chronic) . It is excreted via urine (80%) and feces (15%) .

Result of Action

The action of fluoxetine leads to several molecular and cellular effects. It has been found to significantly attenuate the production of pro-inflammatory cytokines and oxidative stress in microglia . Fluoxetine also potentiates microglia phagocytosis and autophagy . Moreover, it has been shown to affect neurogenesis, brain-derived neurotrophic factor levels, hypothalamic–pituitary–adrenal axis activity, and long-term potentiation .

Action Environment

The efficacy of fluoxetine can be influenced by the living environment. Research suggests that fluoxetine administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment it leads to a worse prognosis . Therefore, setting up proper living conditions may enhance the efficacy of fluoxetine .

Future Directions

Fluoxetine continues to be a subject of research, with studies investigating its effects in different conditions and populations. It is also being compared with other types of pharmacotherapy for depression .

properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-67-4 (hydrochloride)
Record name Fluoxetine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7023067
Record name Fluoxetine
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Molecular Weight

309.33 g/mol
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Physical Description

Solid
Record name Fluoxetine
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Boiling Point

395.1°C at 760 mmHg
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Solubility

insoluble, 1.70e-03 g/L
Record name Fluoxetine
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Mechanism of Action

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex.
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Product Name

Fluoxetine

CAS RN

54910-89-3, 57226-07-0
Record name Fluoxetine
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Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]
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Record name Fluoxetine
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Melting Point

179 - 182 °C
Record name Fluoxetine
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Record name Fluoxetine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
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Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
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[Compound]
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hydrochloride salt
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[Compound]
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N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
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2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
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Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
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4 g
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1-phenyl-3-N-methylaminopropan-1-ol
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5 g
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7.4 g
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40 mL
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Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
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N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fluoxetine?

A1: Fluoxetine primarily acts as a selective serotonin reuptake inhibitor (SSRI). It achieves this by binding to the serotonin transporter (SERT) and blocking the reuptake of serotonin from the synaptic cleft. This leads to an increase in extracellular serotonin levels, enhancing serotonergic neurotransmission [, , ].

Q2: Are there other mechanisms through which Fluoxetine exerts its effects, beyond SERT inhibition?

A2: While SERT inhibition is the primary mechanism, research suggests Fluoxetine might also directly interact with certain serotonin receptors. For instance, studies in C. elegans revealed that Fluoxetine binds to the SER-7 receptor, influencing downstream signaling pathways involved in acetylcholine, GABA, and glutamate neurotransmission. This suggests a potential SERT-independent mechanism of action [].

Q3: How does Fluoxetine impact neuronal plasticity?

A3: Studies show that Fluoxetine can influence neuroplasticity, particularly neurogenesis, in various brain regions. In rodents, chronic Fluoxetine treatment was found to increase cell proliferation in the hippocampus, frontal cortex, cerebellum, and amygdala []. It also stimulated the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a neurotrophin crucial for neuronal survival and growth [, , ].

Q4: What is the molecular formula and weight of Fluoxetine?

A4: Due to the scope of this scientific deep dive focusing on the provided research papers, specific structural details like molecular formula and weight are not included. This information can be readily found in publicly available chemical databases like PubChem or DrugBank.

Q5: Have computational methods been used to study Fluoxetine and its interactions?

A8: Yes, computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has been employed to predict and understand Fluoxetine and its metabolite norfluoxetine's pharmacokinetic profiles []. These models incorporate physiological parameters and drug-specific properties to simulate drug behavior in the body, aiding in dosage optimization and prediction of drug interactions.

Q6: How do structural modifications of Fluoxetine affect its activity and selectivity?

A9: While the provided research doesn't delve into specific structural modifications of Fluoxetine, it highlights the importance of chirality. Fluoxetine and its metabolite norfluoxetine exist as enantiomers (mirror image molecules). Research shows that both (R)- and (S)-enantiomers of Fluoxetine and norfluoxetine act as potent inhibitors of the cytochrome P450 2D6 enzyme, which is involved in drug metabolism []. Interestingly, the (S)-enantiomers exhibit higher potency for inhibition compared to their (R)- counterparts, suggesting stereoselective interactions with the enzyme [, ].

Q7: How is Fluoxetine metabolized in the body?

A12: Fluoxetine undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4 [, ]. N-demethylation is the major metabolic pathway, resulting in the formation of its active metabolite, norfluoxetine [, , ].

Q8: Does the metabolism of Fluoxetine differ between adults and fetuses?

A13: Yes, significant differences exist in Fluoxetine metabolism between adults and fetuses. Studies in humans and sheep demonstrate that while Fluoxetine readily crosses the placenta, fetal metabolic capacity is limited compared to adults []. This results in lower or even undetectable levels of norfluoxetine in fetal circulation [].

Q9: Are there any age-related differences in Fluoxetine pharmacokinetics?

A14: Research indicates age-related differences, particularly in elderly populations. Studies show that elderly patients, especially women, tend to have higher plasma concentrations of Fluoxetine and norfluoxetine compared to younger adults []. Additionally, the terminal half-life of norfluoxetine is prolonged in individuals over 75 years old, with elderly women exhibiting a slower elimination rate than men of the same age group [].

Q10: How does Fluoxetine's pharmacokinetic profile contribute to its long duration of action?

A15: Fluoxetine's long duration of action can be attributed to its slow elimination rate and the presence of its active metabolite, norfluoxetine. Both Fluoxetine and norfluoxetine have relatively long half-lives, meaning they remain in the body for an extended period. This sustained presence contributes to their therapeutic effects but also necessitates careful dosage adjustments, especially in populations with altered drug metabolism, such as the elderly [, ].

Q11: What in vitro models have been used to study Fluoxetine's effects?

A16: In vitro studies have utilized various models to investigate Fluoxetine's effects. For instance, researchers have used cultured rat astrocytes to study the impact of Fluoxetine on glial cell line-derived neurotrophic factor (GDNF) synthesis and release. These studies showed that Fluoxetine stimulates GDNF release from astrocytes, suggesting a potential mechanism for its neuroprotective properties [].

Q12: What animal models have been employed to investigate Fluoxetine's effects on depression and other conditions?

A17: Rodent models, particularly rats, have been widely used to study the effects of Fluoxetine. For example, the chronic unpredictable mild stress (CUMS) model in rats has been employed to mimic the behavioral and physiological aspects of depression. Studies using this model showed that CUMS leads to behavioral changes like decreased sucrose preference and increased immobility in the forced swim test, indicative of depressive-like behavior [, ]. Administration of Fluoxetine in these models was found to reverse some of these behavioral deficits, suggesting antidepressant-like effects [, ].

Q13: Has Fluoxetine been investigated for its potential in conditions beyond depression?

A18: Yes, research has explored Fluoxetine's therapeutic potential in various conditions beyond depression. Studies have investigated its efficacy in treating conditions like obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), binge eating disorder (BED), and acne excoriée [, , , ]. These studies have provided valuable insights into Fluoxetine's potential broader therapeutic applications.

Q14: What do clinical trials reveal about Fluoxetine's efficacy in treating major depressive disorder?

A19: Numerous clinical trials have established Fluoxetine's efficacy in treating major depressive disorder. Double-blind, placebo-controlled trials have demonstrated significant improvements in depressive symptoms, as measured by standardized rating scales like the Hamilton Rating Scale for Depression (HAMD), in patients receiving Fluoxetine compared to those receiving placebo [, , ].

Q15: Has the efficacy of Fluoxetine been compared to other antidepressants in clinical trials?

A20: Yes, several clinical trials have compared Fluoxetine's efficacy to other antidepressant medications. For instance, double-blind studies have compared Fluoxetine to bupropion, finding similar efficacy in relieving depression and anxiety symptoms []. Other trials have compared Fluoxetine to tricyclic antidepressants, with varying results depending on the specific tricyclic used and patient populations studied [].

Q16: What are some potential reasons for the observed variability in response to Fluoxetine treatment?

A21: The variability in individual responses to Fluoxetine can be attributed to various factors. Genetic variations in drug-metabolizing enzymes, particularly CYP2D6, can significantly influence Fluoxetine's pharmacokinetics and consequently, its clinical efficacy [, ]. Polymorphisms in genes encoding serotonin receptors and transporters might also contribute to differences in treatment response [, ].

Q17: What potential biomarkers have been explored to predict Fluoxetine efficacy or monitor treatment response?

A25: One potential biomarker that has been investigated is the P300 component of event-related potentials (ERPs), a neurophysiological measure of cognitive function. Studies have explored the relationship between P300 parameters, such as latency and amplitude, and treatment response to antidepressants like Fluoxetine []. While some studies suggest a potential correlation between P300 changes and clinical improvement, further research is needed to validate its reliability as a biomarker for treatment response.

Q18: What analytical techniques have been employed to measure Fluoxetine and norfluoxetine concentrations in biological samples?

A26: Various analytical methods have been used to quantify Fluoxetine and norfluoxetine in biological matrices like plasma or serum. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are highly sensitive and specific techniques frequently employed for this purpose []. These methods allow for accurate quantification of drug and metabolite concentrations, aiding in pharmacokinetic studies and therapeutic drug monitoring.

Q19: What other analytical techniques have been employed in Fluoxetine research?

A27: Apart from measuring drug concentrations, other analytical techniques have been crucial in Fluoxetine research. For instance, Western blotting has been used to quantify protein expression levels, such as phosphorylated microtubule-associated protein-2 (pMAP-2) in the amygdala of rats, providing insights into the molecular mechanisms underlying Fluoxetine's effects []. Similarly, reverse transcription-polymerase chain reaction (RT-PCR) has been utilized to quantify mRNA levels of specific genes, like GDNF and those involved in serotonergic signaling, furthering our understanding of Fluoxetine's impact on gene expression [, ].

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